

Overcoming Venetoclax Resistance: A Comparative Analysis of Lisaftoclax

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Compound of Interest		
Compound Name:	Lisaftoclax	
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For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like venetoclax presents a significant challenge. This guide provides a comparative analysis of **lisaftoclax** (APG-2575), a novel BCL-2 inhibitor, and its efficacy in venetoclax-resistant settings, supported by preclinical and clinical data.

Lisaftoclax, both as a monotherapy and in combination, has demonstrated the ability to overcome resistance to venetoclax, a cornerstone of treatment for various hematologic malignancies. This efficacy is attributed to its distinct mechanism of action that addresses the key molecular drivers of venetoclax resistance.

Executive Summary of Comparative Efficacy

Preclinical and clinical studies have shown that **lisaftoclax** is effective against venetoclax-resistant cancers. In preclinical models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), **lisaftoclax**, particularly in combination with the MDM2 inhibitor alrizomadlin, has been shown to resensitize resistant cells to apoptosis.[1][2][3] Clinical data from Phase Ib/II studies have further substantiated these findings, demonstrating meaningful clinical responses in patients with myeloid malignancies who are refractory to venetoclax.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the performance of **lisaftoclax** in venetoclax-sensitive and -resistant settings.



Table 1: In Vitro Efficacy of **Lisaftoclax** in Venetoclax-Sensitive and -Resistant Leukemia Cell Lines

Cell Line	Cancer Type	Venetoclax Sensitivity	Lisaftoclax IC50 (nM)	Venetoclax IC50 (nM)	Fold Change in Venetoclax Resistance
RS4;11	Acute Lymphoblasti c Leukemia	Sensitive	3.6	~40	N/A
RS4;11199R	Acute Lymphoblasti c Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL- 2 G101V	Acute Lymphoblasti c Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL- 2 D103E	Acute Lymphoblasti c Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL- 2 G101V/D103 E	Acute Lymphoblasti c Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL- 2 V156D	Acute Lymphoblasti c Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>10

Data adapted from Zhai et al., 2023.[1] Note: The study focused on the synergistic effects of **lisaftoclax** and alrizomadlin in resistant lines, and monotherapy IC50 values for **lisaftoclax** in these specific resistant lines were not the primary focus.

Table 2: In Vivo Efficacy of Lisaftoclax in a Venetoclax-Resistant Xenograft Model



Treatment Group	Dosing	Tumor Growth Inhibition (T/C%)	Survival Benefit
Vehicle	-	-	-
Venetoclax	100 mg/kg, daily	Low sensitivity	-
Lisaftoclax + Alrizomadlin	100 mg/kg each, daily	Significant antitumor activity	Prolonged survival

Data from a venetoclax-resistant RS4;11^{199R} cell line-derived xenograft (CDX) model as described in Zhai et al., 2023.[1] T/C% represents the tumor growth in the treated group versus the control group.

Table 3: Clinical Efficacy of Lisaftoclax in Venetoclax-Refractory Patients

Malignancy	Patient Population	Treatment	Overall Response Rate (ORR)
Relapsed/Refractory AML/MPAL	Venetoclax-Refractory	Lisaftoclax + Azacitidine	31.8%
Relapsed/Refractory HR-MDS	Venetoclax-Refractory	Lisaftoclax + Azacitidine	50%

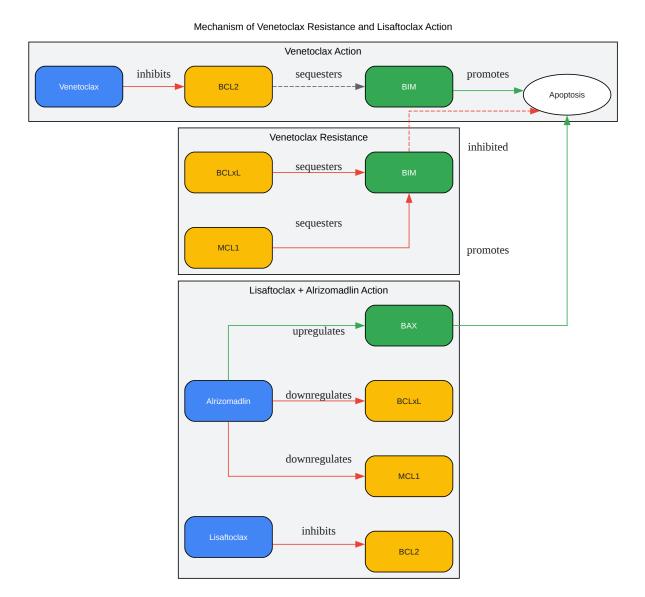
Data presented at the ASCO 2025 Annual Meeting.[4][5]

Signaling Pathways and Mechanisms of Action

Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, primarily Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL). These proteins can sequester pro-apoptotic proteins like BIM, thereby preventing apoptosis even when BCL-2 is inhibited by venetoclax.[6]

Lisaftoclax, particularly in combination with agents like the MDM2 inhibitor alrizomadlin, overcomes this resistance by a multi-pronged approach. Alrizomadlin downregulates the expression of MCL-1 and BCL-xL while upregulating the pro-apoptotic protein BAX.[1][3] This "priming" of the cancer cells renders them more susceptible to BCL-2 inhibition by **lisaftoclax**.





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Caption: Overcoming Venetoclax Resistance with **Lisaftoclax** and Alrizomadlin.



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

- Cancer cell lines (venetoclax-sensitive and -resistant)
- Complete cell culture medium
- Lisaftoclax and Venetoclax
- 96-well opaque-walled multiwell plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Dilute cells to the desired seeding density in complete culture medium.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
- Drug Treatment:
 - Prepare serial dilutions of **lisaftoclax** and venetoclax in complete culture medium.



- Add 100 μL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
- Incubate the plate for 72 hours.
- ATP Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the cell viability against the drug concentration to determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

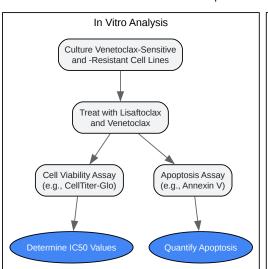
- Treated and untreated cells
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

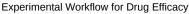


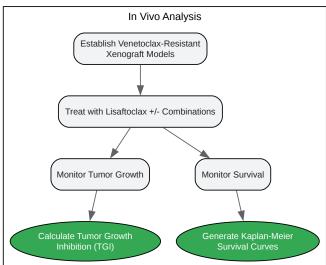
Procedure:

- Cell Preparation:
 - Harvest cells after drug treatment.
 - Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μL of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.
 - Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
- Data Interpretation:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.









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Caption: Workflow for Preclinical Evaluation of **Lisaftoclax**.

Conclusion

The available preclinical and emerging clinical data strongly suggest that **lisaftoclax**, particularly when used in rational combinations, represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to venetoclax. Its ability to address key resistance mechanisms, such as the upregulation of MCL-1 and BCL-xL, positions it as a valuable next-generation BCL-2 inhibitor. Further clinical investigation is warranted to fully elucidate its role in the treatment of hematologic malignancies in the venetoclax-resistant setting.



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